![molecular formula C29H23N5O3S B2864990 2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione CAS No. 690249-84-4](/img/structure/B2864990.png)
2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione” is also known as WIKI4 . It has a molecular formula of C29H23N5O3S and a molecular weight of 521.59 . The compound is non-polymer .
Molecular Structure Analysis
The compound has an isomeric SMILES representation as follows: COc1ccc (cc1)n2c (nnc2SCCCN3C (=O)c4cccc5c4c (ccc5)C3=O)c6ccncc6 . This representation provides a detailed view of the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound has a formal charge of 0 . It consists of 61 atoms, with no chiral atoms, and has 66 bonds, 28 of which are aromatic bonds .科学的研究の応用
Anticancer Properties
The benzo[de]isoquinoline-1,3-dione scaffold has been investigated for its potential as an anticancer agent. Researchers have explored its ability to inhibit specific enzymes or pathways involved in cancer cell proliferation. Additionally, the compound’s interaction with DNA and its impact on cell cycle regulation are areas of interest .
Anti-Inflammatory Activity
Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. Studies suggest that this compound may exhibit anti-inflammatory effects by modulating key signaling pathways. Researchers investigate its potential as a novel anti-inflammatory agent .
Antioxidant Properties
The presence of a triazole ring and the benzo[de]isoquinoline core suggests potential antioxidant activity. Antioxidants help protect cells from oxidative stress and damage. Investigations into the compound’s radical-scavenging abilities and its impact on cellular redox balance are ongoing .
Neuroprotective Effects
Given the compound’s structural features, it may have implications for neuroprotection. Researchers explore its ability to mitigate neuronal damage, enhance synaptic plasticity, or modulate neurotransmitter systems. Neurodegenerative diseases such as Alzheimer’s and Parkinson’s are relevant areas of study .
Antimicrobial Applications
The sulfanyl group and the aromatic rings in the compound suggest potential antimicrobial properties. Researchers investigate its effectiveness against bacteria, fungi, and other pathogens. The compound’s mechanism of action and its potential as a new antimicrobial agent are subjects of interest .
Enzyme Inhibition and Drug Design
The unique structure of this compound makes it an attractive candidate for enzyme inhibition studies. Researchers explore its interactions with specific enzymes, aiming to design targeted drugs. Computational modeling and molecular docking analyses play a crucial role in understanding its binding affinity and selectivity .
作用機序
Mode of Action
Its structural features suggest that it might interact with its targets through hydrogen bonding, hydrophobic interactions, or possibly through covalent bonding .
Biochemical Pathways
Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Based on its structural similarity to known compounds, it may influence pathways related to cell signaling, metabolism, or possibly dna synthesis .
Pharmacokinetics
Its molecular weight (52159 g/mol ) suggests it may have good oral bioavailability. The presence of the methoxy group might enhance its metabolic stability, while the sulfanyl group could potentially be a site of metabolic vulnerability .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might affect this compound .
将来の方向性
特性
IUPAC Name |
2-[3-[[4-(4-methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23N5O3S/c1-37-22-13-11-21(12-14-22)34-26(20-8-4-15-30-18-20)31-32-29(34)38-17-5-16-33-27(35)23-9-2-6-19-7-3-10-24(25(19)23)28(33)36/h2-4,6-15,18H,5,16-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCFQFMHDIWRGH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCCCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C6=CN=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-[[4-(4-Methoxyphenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]propyl]benzo[de]isoquinoline-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

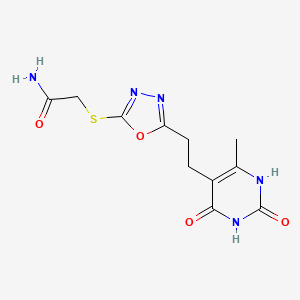
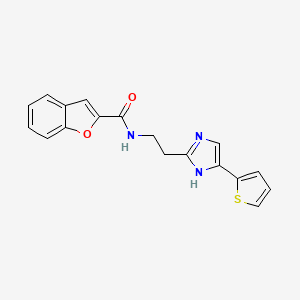


![5-bromo-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2864916.png)
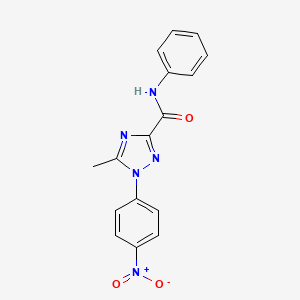
![2-[(2-Morpholin-4-yl-1,3-thiazol-5-yl)methyl]isoindole-1,3-dione](/img/structure/B2864918.png)
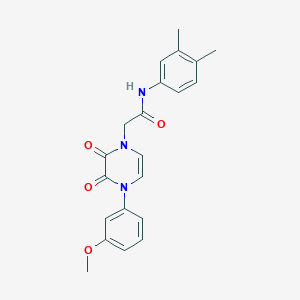
![4-phenyl-N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2864923.png)
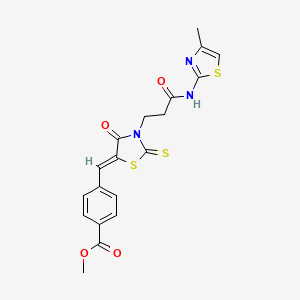
![2-[4-(2-chlorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2864925.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-(phenylsulfonyl)acetamide hydrochloride](/img/structure/B2864927.png)
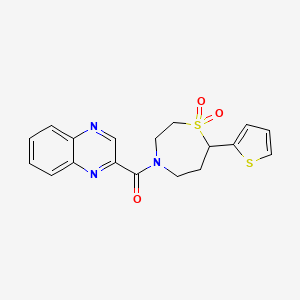
![1-[(2-fluorophenyl)sulfonyl]-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-D-prolinamide](/img/structure/B2864930.png)